molecular formula C15H22ClNO2 B157917 (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride CAS No. 214149-46-9

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Cat. No. B157917
M. Wt: 283.79 g/mol
InChI Key: ZNSNAOXTBUHNKX-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. As the specific structure of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” is not available, it’s challenging to predict its specific reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, the specific physical and chemical properties of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” are not available in the searched resources .

Scientific Research Applications

Esters of Piperidine Derivatives in Synthesis

  • Study Focus: Research by Prostakov et al. (1970) investigated the synthesis of esters from the piperidine series, including derivatives similar to "(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride." This synthesis led to the production of substituted pyridines, which are significant in various chemical processes (Prostakov, Pleshakov, Dorogov & Zvolinskii, 1970).

Piperidine Derivatives in Anti-Acetylcholinesterase Activity

Chiral Building Blocks for Alkaloid Synthesis

  • Study Focus: Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction of acyclic compounds to produce chiral piperidine derivatives. These compounds are crucial for enantioselective alkaloid synthesis (Hirai, Terada, Yamazaki & Momose, 1992).

Synthesis and Antimicrobial Activities

  • Study Focus: Ovonramwen et al. (2019) synthesized a derivative of piperidin-1-yl and evaluated its antimicrobial activities. This study contributes to understanding the potential use of such compounds in combating microbial infections (Ovonramwen, Owolabi & Oviawe, 2019).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The specific safety and hazards information for “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” is not available in the searched resources .

properties

IUPAC Name

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Reactant of Route 4
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Reactant of Route 5
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Reactant of Route 6
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.